An In-depth Technical Guide to the Synthesis of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
An In-depth Technical Guide to the Synthesis of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
This guide provides a comprehensive overview of the synthetic methodologies for producing Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, a fluorescent probe and singlet oxygen sensitizer of significant interest in biomedical research and materials science. The synthesis is presented as a multi-step process, commencing from readily available precursors and culminating in the desired high-purity product. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering not only procedural details but also the underlying scientific rationale for the experimental choices.
Introduction and Strategic Overview
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, also known as anthracene-9,10-dipropionic acid disodium salt, is a water-soluble derivative of anthracene. Its core structure, featuring a polycyclic aromatic hydrocarbon, imparts unique photophysical properties, making it a valuable tool for detecting reactive oxygen species. The propanoate side chains at the 9 and 10 positions enhance its solubility in aqueous media, a critical attribute for biological applications.
The synthetic strategy detailed herein follows a logical and efficient three-stage pathway, designed to maximize yield and purity while ensuring reproducibility. The overall transformation is depicted below:
Caption: Overall synthetic workflow.
This guide will dissect each of these stages, providing detailed experimental protocols, mechanistic insights, and data presentation to facilitate a thorough understanding of the synthesis.
Stage 1: Palladium-Catalyzed Heck Coupling for the Synthesis of Diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB)
The initial step involves the formation of a C-C bond between the anthracene core and the propanoate precursors. The Heck reaction is an exemplary method for this transformation, offering high efficiency and regioselectivity.[1]
Mechanistic Rationale
The Heck coupling reaction is a palladium-catalyzed process that facilitates the reaction of an unsaturated halide (in this case, 9,10-dibromoanthracene) with an alkene (ethyl acrylate). The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.
Caption: Generalized Heck coupling catalytic cycle.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 9,10-Dibromoanthracene | 523-27-3 | 336.03 | 1.00 g | 2.98 |
| Ethyl acrylate | 140-88-5 | 100.12 | 1.19 g (1.32 mL) | 11.9 |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.033 g | 0.149 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.181 g | 0.595 |
| Triethylamine | 121-44-8 | 101.19 | 1.21 g (1.66 mL) | 11.9 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 9,10-dibromoanthracene (1.00 g, 2.98 mmol), palladium(II) acetate (0.033 g, 0.149 mmol), and tri(o-tolyl)phosphine (0.181 g, 0.595 mmol).
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Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
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Add anhydrous N,N-dimethylformamide (20 mL) via a syringe.
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To the stirred suspension, add triethylamine (1.66 mL, 11.9 mmol) followed by ethyl acrylate (1.32 mL, 11.9 mmol).
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Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to afford diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) as a yellow solid. A typical yield is around 76%.[2]
Stage 2: Reduction of the Diacrylate to the Dipropionate
The second stage involves the selective reduction of the carbon-carbon double bonds of the acrylate groups in DADB to yield the saturated dipropionate ester, diethyl 9,10-anthracenedipropionate (DEADP). This transformation is crucial as it results in a derivative with potentially higher fluorescence intensity.[3]
Rationale for Reduction Method
Catalytic hydrogenation is a highly effective method for the reduction of alkenes. However, care must be taken to avoid the reduction of the anthracene aromatic system. Transfer hydrogenation, using a hydrogen donor in the presence of a palladium catalyst, offers a milder alternative to high-pressure hydrogenation and can provide the desired selectivity.[3]
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| DADB | 108366-06-9 | 374.44 | 1.00 g | 2.67 |
| Palladium on Carbon (10%) | 7440-05-3 | - | 0.10 g | - |
| Potassium formate (KCOOH) | 590-29-4 | 84.12 | 1.35 g | 16.0 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
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In a round-bottom flask, dissolve diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) (1.00 g, 2.67 mmol) in ethanol (50 mL).
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To this solution, add 10% palladium on carbon (0.10 g) and potassium formate (1.35 g, 16.0 mmol).
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Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
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Wash the celite pad with ethanol (2 x 10 mL).
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Combine the filtrates and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining potassium formate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 9,10-anthracenedipropionate (DEADP) as a solid. This product is often of sufficient purity for the next step.
Stage 3: Hydrolysis and Formation of the Disodium Salt
The final stage involves the conversion of the diethyl ester (DEADP) to the corresponding dicarboxylic acid through saponification, followed by neutralization with a sodium base to yield the target water-soluble disodium salt.
The Chemistry of Saponification and Neutralization
Saponification is the base-promoted hydrolysis of an ester.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the formation of a carboxylate and an alcohol. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the alkoxide, forming a stable carboxylate salt. Subsequent acidification (workup) protonates the carboxylate to give the free carboxylic acid. Finally, careful neutralization with a stoichiometric amount of a sodium base, such as sodium hydroxide, yields the desired disodium salt.
Caption: Hydrolysis and salt formation workflow.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| DEADP | - | 378.47 | 1.00 g | 2.64 |
| Sodium hydroxide | 1310-73-2 | 40.00 | 0.42 g | 10.6 |
| Ethanol | 64-17-5 | 46.07 | 30 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Hydrochloric acid (2 M) | 7647-01-0 | - | As needed | - |
| Sodium hydroxide (for final salt) | 1310-73-2 | 40.00 | 0.21 g | 5.28 |
Procedure:
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Dissolve diethyl 9,10-anthracenedipropionate (DEADP) (1.00 g, 2.64 mmol) in ethanol (30 mL) in a round-bottom flask.
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Add a solution of sodium hydroxide (0.42 g, 10.6 mmol) in water (10 mL).
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Heat the mixture to reflux for 4 hours.
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After cooling, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.
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Collect the solid precipitate, 3,3'-(anthracene-9,10-diyl)dipropanoic acid, by vacuum filtration.
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Wash the solid with cold water and dry under vacuum.
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To a stirred suspension of the dried dipropanoic acid (assuming quantitative yield from the previous step, ~0.85 g, 2.64 mmol) in 20 mL of deionized water, add a solution of sodium hydroxide (0.21 g, 5.28 mmol) in 5 mL of deionized water dropwise.
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Stir the mixture until a clear solution is obtained.
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Lyophilize the solution to obtain Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate as a solid.
Characterization Data
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| DADB | ¹H NMR | Signals for vinylic protons (doublets, J ≈ 16 Hz), aromatic protons, and ethyl ester protons (quartet and triplet). |
| ¹³C NMR | Resonances for ester carbonyl, vinylic carbons, aromatic carbons, and ethyl group carbons. | |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₂O₄. | |
| DEADP | ¹H NMR | Disappearance of vinylic proton signals. Appearance of signals for the -CH₂-CH₂- protons of the propionate chains. |
| ¹³C NMR | Disappearance of vinylic carbon signals. Appearance of signals for the saturated carbons of the propionate chains. | |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₆O₄. | |
| Diacid | ¹H NMR | Disappearance of ethyl ester proton signals. Appearance of a broad singlet for the carboxylic acid protons. |
| IR | Broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid. | |
| Final Product | ¹H NMR | Disappearance of the carboxylic acid proton signal. |
| IR | Disappearance of the broad O-H stretch. Shift of the C=O stretch to a lower wavenumber (around 1550-1610 cm⁻¹) characteristic of a carboxylate salt. |
Conclusion
The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. By leveraging a palladium-catalyzed Heck coupling, a selective transfer hydrogenation, and a standard saponification/neutralization sequence, researchers can access this valuable fluorescent probe in good yield and high purity. The provided protocols and mechanistic insights are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
- de Souza, B. S., et al. (2011). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3'-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences, 10(10), 1645-1651.
- Ferreira, J., et al. (2021).
-
Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
- Royal Society of Chemistry. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry.
